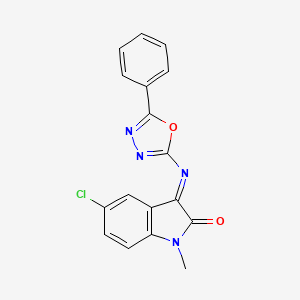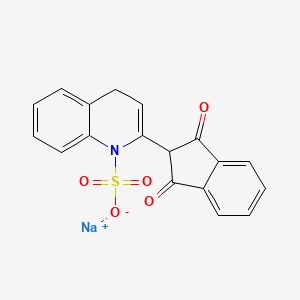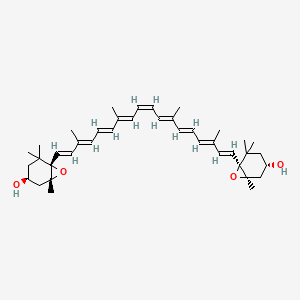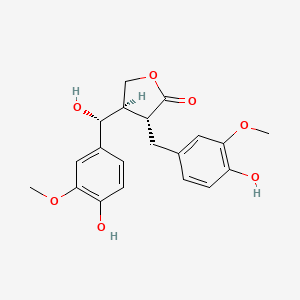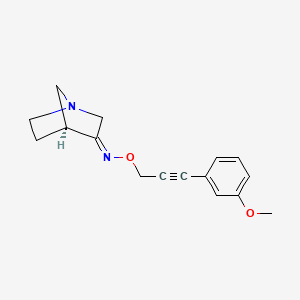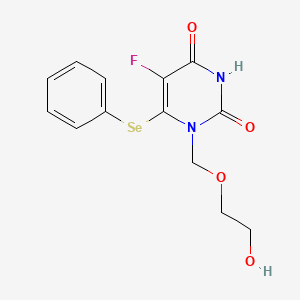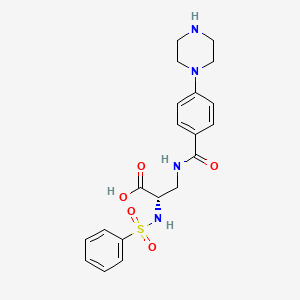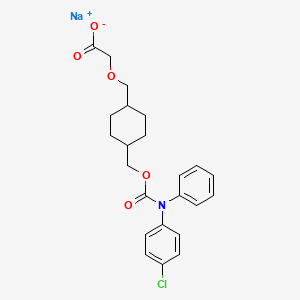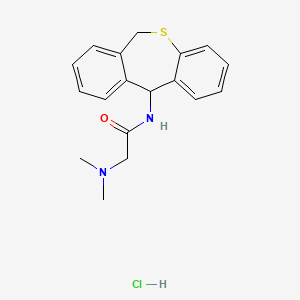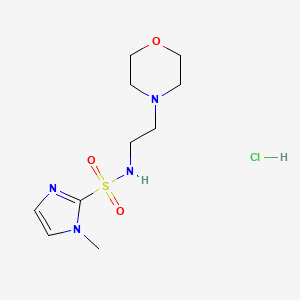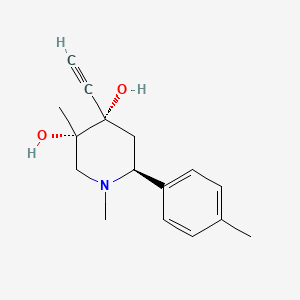
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol: is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by its unique structural features, including a piperidine ring substituted with methyl, ethynyl, and methylphenyl groups, as well as hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other ring-closing reactions.
Substitution Reactions: Introduction of the methyl, ethynyl, and methylphenyl groups can be achieved through various substitution reactions, such as alkylation or acylation.
Hydroxylation: The addition of hydroxyl groups can be carried out using oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various functionalized piperidines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of trans-1,3-Dimethyl-4-ethynyl-6-(4-methylphenyl)-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
trans-1,3-Dimethyl-4-ethynyl-6-phenyl-3,4-piperidinediol: Similar structure but lacks the methyl group on the phenyl ring.
trans-1,3-Dimethyl-4-ethynyl-6-(4-chlorophenyl)-3,4-piperidinediol: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both ethynyl and methylphenyl groups in the piperidine ring makes it unique.
Biological Activity: Its specific substitution pattern may confer unique biological properties compared to other piperidine derivatives.
特性
CAS番号 |
120729-73-9 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
(3S,4S,6S)-4-ethynyl-1,3-dimethyl-6-(4-methylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H21NO2/c1-5-16(19)10-14(17(4)11-15(16,3)18)13-8-6-12(2)7-9-13/h1,6-9,14,18-19H,10-11H2,2-4H3/t14-,15-,16+/m0/s1 |
InChIキー |
XDNDBMFQHOOPHT-HRCADAONSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@]([C@@](CN2C)(C)O)(C#C)O |
正規SMILES |
CC1=CC=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


